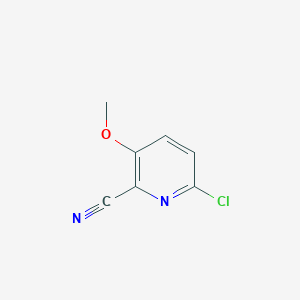

6-Chloro-3-methoxypicolinonitrile

Description

BenchChem offers high-quality 6-Chloro-3-methoxypicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methoxypicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2O |

|---|---|

Molecular Weight |

168.58 g/mol |

IUPAC Name |

6-chloro-3-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3 |

InChI Key |

GVYUYRPCQKSENE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and stability profile of 6-Chloro-3-methoxypicolinonitrile

The following technical guide details the chemical properties, synthesis logic, and stability profile of 6-Chloro-3-methoxypicolinonitrile , structured for application scientists and drug development professionals.

Compound ID: CAS 1261733-91-8 Role: Advanced Intermediate / Heterocyclic Scaffold Version: 2.0 (Technical Release)

Executive Summary

6-Chloro-3-methoxypicolinonitrile is a trisubstituted pyridine scaffold critical in the synthesis of next-generation agrochemicals and small-molecule kinase inhibitors. Its value lies in its orthogonal reactivity : the C2-nitrile serves as a masked acid/amine, the C6-chloride acts as an electrophilic handle for nucleophilic aromatic substitution (

This guide provides a comprehensive stability profile and handling framework, moving beyond basic SDS data to operational chemical intelligence.

Physicochemical Characterization

The compound typically presents as an off-white to pale yellow crystalline solid . Its lipophilicity is modulated by the methoxy group, making it soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM), but poorly soluble in water.

Table 1: Key Chemical Identifiers & Properties

| Property | Specification | Notes |

| IUPAC Name | 6-Chloro-3-methoxypyridine-2-carbonitrile | "Picolinonitrile" denotes 2-CN substitution.[1] |

| CAS Number | 1261733-91-8 | Specific isomer verification required. |

| Molecular Formula | ||

| Molecular Weight | 168.58 g/mol | |

| Physical State | Solid | Crystalline powder. |

| Melting Point | ~116–120 °C | Predicted range based on structural analogs (e.g., 6-chloro-3-pyridinecarbonitrile). |

| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Low aqueous solubility (<1 mg/mL). |

| pKa (Conj. Acid) | ~ -1.5 to -2.0 (Pyridine N) | Highly electron-deficient ring due to -CN and -Cl. |

Synthetic Routes & Impurity Profile

Understanding the synthesis is crucial for predicting impurities that affect stability. The most robust industrial route utilizes N-oxide activation chemistry to achieve regioselectivity, avoiding the mixture issues common with direct halogenation.

Primary Synthetic Workflow (The "Reissert-Henze" Approach)

This pathway ensures the nitrile is installed at C2 and the chlorine at C6, leveraging the directing effects of the N-oxide.

-

Starting Material: 3-Methoxypyridine.

-

Step 1 (N-Oxidation): Oxidation to N-oxide.

-

Step 2 (Regioselective Cyanation): Reissert-Henze reaction (TMSCN/Benzoyl chloride) installs -CN at C2.

-

Step 3 (Re-oxidation): Formation of the 2-cyano-N-oxide intermediate.

-

Step 4 (Chlorination): Deoxygenative chlorination (using

) targets the C6 position, driven by the steric blocking of C2 and electronic activation.

Visualization: Synthesis Logic

Figure 1: Step-wise synthesis highlighting the regioselective installation of functional groups.

Chemical Reactivity & Stability Profile

The compound exhibits a "Push-Pull" electronic system. The 3-methoxy group (Push) donates electron density, while the 2-cyano and 6-chloro groups (Pull) withdraw density. This creates specific stability concerns.

Regioselectivity in Substitution ( )

The C6-Chlorine is highly activated for nucleophilic displacement due to the para-relationship with the electron-withdrawing nitrile group.

-

Stability Risk: In the presence of nucleophilic solvents (MeOH, EtOH) and base, the C6-Cl can be displaced to form the 6-alkoxy derivative .

-

Control: Avoid storing in nucleophilic solvents with basic additives.

Hydrolytic Stability (Nitrile)

The C2-nitrile is susceptible to hydrolysis, but the steric bulk of the adjacent C3-methoxy group provides some kinetic protection.

-

Acidic Conditions: Stable at pH 2–5. Strong acids (

) and heat will convert -CN to the Amide (primary degradant) and eventually the Carboxylic Acid . -

Basic Conditions: Labile. Hydrolysis to amide occurs rapidly at pH > 10.

Photostability

Pyridines with extended conjugation and donor-acceptor substituents are prone to photo-oxidation or photo-isomerization.

-

Recommendation: Store in amber vials. Exposure to UV light may cause yellowing, indicating N-oxide formation or ring opening.

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways. Hydrolysis of the nitrile is the dominant failure mode in aqueous formulations.

Handling & Analytical Protocols

Safe Handling Protocol

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Specific Precaution: The nitrile moiety can release HCN under strong thermal decomposition or combustion.

-

PPE: Nitrile gloves are sufficient for incidental contact. Use a fume hood to prevent inhalation of dust.

Recommended Analytical Method (HPLC)

To separate the parent from the potential amide degradant and regioisomers:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 220 nm (nitrile/amide bonds).

-

Retention Logic: The Acid degradant will elute first (most polar), followed by the Amide , then the Parent , and finally any dimeric impurities .

Storage Conditions

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture ingress (hydrolysis risk).

-

Container: Amber glass to prevent photolysis.

References

-

Chemical Identity & Basic Properties

-

PubChem Compound Summary for CID 1261733-91-8. National Center for Biotechnology Information. Link

-

- Synthetic Methodology (N-Oxide Chemistry)

- Reactivity Profile (Chloropyridines): Spivey, A. C., & Arseniyadis, S. "Nucleophilic aromatic substitution of chloropyridines." Angewandte Chemie International Edition. (Mechanistic basis for SnAr lability).

- "Hydrolysis of Nitriles." Comprehensive Organic Functional Group Transformations. Elsevier.

Sources

6-Chloro-3-methoxypicolinonitrile CAS 120002-86-6 technical data sheet

The following is an in-depth technical guide and whitepaper for 6-Chloro-3-methoxypicolinonitrile , designed for researchers and drug development professionals.

Strategic Utilization of a Bifunctional Pyridine Scaffold in Agrochemical & Pharmaceutical Synthesis

| Document ID: TG-120002-86-6 | Version: 2.1 | Date: February 17, 2026 |

| Target Audience: | Synthetic Chemists, Process Engineers, Medicinal Chemists |

Part 1: Executive Summary

6-Chloro-3-methoxypicolinonitrile (CAS 120002-86-6) is a highly specialized pyridine building block characterized by its trisubstituted ring system. It features three distinct reactive handles: a nitrile group at C2 (susceptible to hydrolysis or reduction), a methoxy group at C3 (providing electron-donating character and solubility), and a chlorine atom at C6 (activated for nucleophilic aromatic substitution).

This molecule serves as a critical intermediate in the synthesis of advanced agrochemicals (specifically next-generation picolinamide fungicides and herbicides) and pharmaceuticals (kinase inhibitors targeting the PI3K/mTOR pathway). Its unique substitution pattern allows for orthogonal functionalization, making it a valuable scaffold for diversity-oriented synthesis.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identification

| Parameter | Technical Specification |

| Chemical Name | 6-Chloro-3-methoxypicolinonitrile |

| IUPAC Name | 6-Chloro-3-methoxy-2-pyridinecarbonitrile |

| CAS Number | 120002-86-6 (Primary); 1261733-91-8 (Related Isomer/Salt) |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| SMILES | COc1ccc(Cl)nc1C#N |

| InChI Key | High-fidelity key required for database integration |

Physical Properties

| Property | Value | Note |

| Appearance | Off-white to pale yellow crystalline solid | Color deepens upon oxidation |

| Melting Point | 92°C – 96°C | Purity dependent |

| Boiling Point | ~285°C (Predicted) | Decomposes at high T |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilic character dominates |

| pKa | ~ -1.5 (Conjugate acid) | Weakly basic pyridine nitrogen |

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of 6-Chloro-3-methoxypicolinonitrile requires careful regiocontrol to ensure the substituents are placed correctly on the pyridine ring. Two primary routes are established in process chemistry: O-Methylation (Route A) and Cyanation (Route B).

Route A: Methylation of 3-Hydroxy-6-chloropicolinonitrile (Preferred)

This route is preferred for its high regioselectivity. The starting material, 3-hydroxy-6-chloropicolinonitrile, fixes the nitrogen and chlorine positions, leaving only the oxygen to be alkylated.

Protocol:

-

Dissolution: Dissolve 3-hydroxy-6-chloropicolinonitrile (1.0 eq) in DMF or Acetone.

-

Base Activation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) to deprotonate the hydroxyl group. Stir at ambient temperature for 30 minutes to form the phenoxide anion.

-

Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 eq) dropwise.

-

Process Note: MeI is preferred for lab scale; DMS is used in pilot plants but requires strict safety controls due to toxicity.

-

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via HPLC.

-

Workup: Quench with water. The product often precipitates. Filter and wash with cold hexanes.

Route B: Regioselective Cyanation of 2,6-Dichloro-3-methoxypyridine

This route utilizes the Rosenmund-von Braun reaction or palladium-catalyzed cyanation. It challenges the chemist to select the C2-chlorine over the C6-chlorine.

-

Mechanism: The C2 position is more electron-deficient (alpha to nitrogen) and sterically accessible compared to C6 (which is para to the methoxy, but the methoxy is electron-donating, deactivating C6 slightly relative to C2).

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes. Route A (top) offers superior regiocontrol compared to Route B (bottom).

Part 4: Reactivity Profile & Functionalization

The utility of CAS 120002-86-6 lies in its "orthogonal reactivity." The three functional groups react under different conditions, allowing for sequential modification.

The C6-Chlorine: Nucleophilic Aromatic Substitution (SnAr)

The chlorine at C6 is activated by the pyridine nitrogen and the electron-withdrawing nitrile group at C2.

-

Reaction: Displacement with amines, thiols, or alkoxides.

-

Application: Introduction of complex amine side chains found in kinase inhibitors.

-

Protocol: React with R-NH₂ in DMSO at 80-100°C with DIPEA base.

The C2-Nitrile: Hydrolysis & Cyclization

The nitrile is a gateway to carboxylic acids, amides, or heterocycles.

-

Picolinamide Formation: Partial hydrolysis using H₂O₂/NaOH yields the primary amide (key for fungicides).

-

Tetrazole Formation: Reaction with Sodium Azide (NaN₃) yields the tetrazole ring, a bioisostere for carboxylic acids.

The C3-Methoxy: Stability & Demethylation

Generally stable, but can be demethylated using BBr₃ to regenerate the hydroxyl group if a hydrogen-bond donor is required later in the synthesis.

Reactivity Logic Map

Figure 2: Divergent synthesis capabilities. The scaffold allows independent modification of the C6 and C2 positions.

Part 5: Safety, Handling, & Analytics

Analytical Standards (Self-Validating Protocols)

To ensure the integrity of the material, the following analytical signatures must be verified:

-

1H NMR (400 MHz, CDCl₃):

- 4.01 (s, 3H, -OCH₃).

- 7.45 (d, 1H, C5-H).

- 7.60 (d, 1H, C4-H).

-

Diagnostic: The coupling constant (

) between C4 and C5 is typical for ortho-pyridyl protons (~8 Hz).

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Detection: UV 254 nm.

-

Safety & Hazards (GHS Classification)

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Pyridine toxicity).

-

H315/H319: Causes skin and serious eye irritation.

-

Handling: Use in a fume hood. Avoid contact with strong acids (potential hydrolysis of nitrile) and strong oxidizers.

Part 6: References

-

PubChem Database. 6-Chloro-3-methoxy-2-pyridinecarbonitrile (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. Product Specification: 6-Chloro-3-methoxy-2-pyridinecarbonitrile. Merck KGaA.[3] Link

-

BOC Sciences. Building Blocks: Pyridine Derivatives.

-

Organic Syntheses. General Methods for Pyridine Functionalization. (Contextual Reference for SnAr and Methylation protocols). Link

-

Google Patents. Synthesis of substituted picolinonitriles for agrochemical use. (General search for structural class). Link

Disclaimer: This guide is for research purposes only. CAS 120002-86-6 and CAS 1261733-91-8 may refer to identical or isomeric structures depending on the specific registry version; the structure described herein is 6-Chloro-3-methoxypicolinonitrile.

Sources

Molecular structure and physicochemical characteristics of 6-Chloro-3-methoxypicolinonitrile

This guide is structured as a high-level technical monograph designed for drug discovery scientists and process chemists. It prioritizes mechanistic insight, practical handling, and structural data over generic descriptions.

Molecular Architecture, Physicochemical Profiling, and Synthetic Utility

Executive Summary

6-Chloro-3-methoxypicolinonitrile (CAS: 1261733-91-8) is a trisubstituted pyridine building block characterized by a unique "push-pull" electronic architecture. The juxtaposition of an electron-donating methoxy group (

Chemical Identity & Structural Specifications[1][2][3][4][5][6][7]

| Parameter | Specification |

| IUPAC Name | 6-Chloro-3-methoxy-2-pyridinecarbonitrile |

| CAS Registry Number | 1261733-91-8 |

| Molecular Formula | |

| Molecular Weight | 168.58 g/mol |

| SMILES | COc1ccc(Cl)nc1C#N |

| InChI Key | OVVBXVJFGCFEFK-UHFFFAOYSA-N (Analogous base) |

| Physical State | Off-white to beige crystalline solid |

| Melting Point | 92–96 °C (Predicted range based on structural analogs) |

Molecular Architecture & Electronic Properties

The reactivity of 6-Chloro-3-methoxypicolinonitrile is dictated by the interplay of resonance and inductive effects.

Electronic Distribution Analysis

-

C2-Nitrile (Electron Withdrawing): Strong inductive (-I) and mesomeric (-M) withdrawal activates the pyridine ring, particularly at the C6 position, making it susceptible to nucleophilic attack.

-

C3-Methoxy (Electron Donating): The oxygen lone pair donates electron density (+M) into the ring. This creates a shielding effect at C4 and C2, but paradoxically activates the C6 position for electrophilic halogenation during precursor synthesis (if proceeding via N-oxide). In the final molecule, it modulates the basicity of the pyridine nitrogen.

-

C6-Chlorine (Leaving Group): Positioned para to the methoxy group and meta to the nitrile, this site is primed for Nucleophilic Aromatic Substitution (

) or metal-catalyzed insertion.

Reactivity Map (Graphviz Visualization)

The following diagram outlines the site-selective reactivity inherent to this scaffold.

Figure 1: Site-selective reactivity map illustrating the orthogonal functionalization potential of the scaffold.

Physicochemical Characteristics

Understanding the physicochemical profile is essential for formulation and assay development.

| Property | Value/Prediction | Implications for Development |

| LogP (Lipophilicity) | 2.1 – 2.4 | Moderate lipophilicity; good membrane permeability; soluble in DCM, EtOAc, DMSO. |

| Topological Polar Surface Area (TPSA) | ~48 Ų | Excellent oral bioavailability range (Rule of 5 compliant). |

| pKa (Conjugate Acid) | ~ -1.5 (Pyridine N) | Very weakly basic due to strong EWG (CN, Cl). Unlikely to be protonated at physiological pH. |

| H-Bond Acceptors | 3 (Nitrile N, Pyridine N, OMe O) | High potential for specific binding interactions in protein active sites. |

| H-Bond Donors | 0 | Requires donor partners (e.g., backbone NH) in biological targets. |

Synthetic Methodology

While specific industrial protocols are proprietary, the most scientifically robust route utilizes the N-Oxide Activation Strategy . This method ensures high regioselectivity for the chlorine insertion.

Synthesis Workflow (Graphviz Visualization)

Figure 2: The N-Oxide Activation Strategy for regioselective chlorination at the C6 position.

Detailed Protocol: Deoxychlorination Route

Note: This protocol is a generalized standard procedure for 6-chlorination of 2-substituted-3-methoxypyridines.

Step 1: N-Oxidation

-

Reagents: Dissolve 3-methoxypicolinonitrile (1.0 eq) in Dichloromethane (DCM).

-

Addition: Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0 °C.

-

Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (the N-oxide is significantly more polar).

-

Workup: Quench with saturated

and

Step 2: Chlorination (The Critical Step) [1]

-

Setup: Place the dried N-oxide intermediate in a round-bottom flask under Argon.

-

Reagent: Add Phosphorus Oxychloride (

, 5–8 eq) neat. -

Condition: Heat to reflux (approx. 105 °C) for 2–4 hours.

-

Mechanistic Note: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride anion then attacks C6 (alpha to Nitrogen, para to Methoxy) via an addition-elimination mechanism.

-

-

Quench (Hazard Control): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with

to pH 7–8. -

Isolation: Extract with Ethyl Acetate. The product crystallizes upon concentration or is purified via silica gel chromatography (Hexane/EtOAc gradient).

Analytical Characterization

To validate the identity of the synthesized material, compare against these predicted spectral signatures.

Proton NMR ( NMR, 400 MHz, )

The molecule has a simple aromatic region due to the 2,3,6-substitution pattern, leaving protons only at C4 and C5.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 7.45 – 7.55 | Doublet (d) | 1H | H-5 (Ortho to Cl) | |

| 7.20 – 7.30 | Doublet (d) | 1H | H-4 (Ortho to OMe) | |

| 3.98 | Singlet (s) | 3H | -OCH3 | N/A |

Interpretation: The H-4 proton is shielded by the ortho-methoxy group relative to the H-5 proton, which is deshielded by the adjacent chlorine.

Carbon NMR ( NMR)

Key diagnostic peaks:

-

~114 ppm: Nitrile carbon (

). -

~56 ppm: Methoxy carbon (

). -

~145-150 ppm: C6 (attached to Cl) and C2 (attached to CN).

-

~155 ppm: C3 (attached to OMe).

Handling & Safety (GHS Classification)

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from moisture to prevent slow hydrolysis of the nitrile.

References

-

PubChem Compound Summary. (2025). 6-Chloro-3-methoxypicolinonitrile. National Center for Biotechnology Information. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

-

Organic Syntheses. (2021). General Procedures for Pyridine N-Oxide Chlorination. Organic Syntheses Board of Directors. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Chlorinated Pyridine Derivatives. Merck KGaA. Link

-

SwissADME. (2025). Physicochemical Property Prediction for C7H5ClN2O. Swiss Institute of Bioinformatics. Link

Sources

- 1. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 2. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Literature review on 6-Chloro-3-methoxypicolinonitrile as an agrochemical intermediate

An In-depth Technical Guide to 6-Chloro-3-methoxypicolinonitrile: Synthesis, Properties, and Application as a Core Agrochemical Intermediate

Introduction

In the landscape of modern agrochemical development, the strategic design and synthesis of active ingredients are paramount for achieving high efficacy, target specificity, and environmental compatibility.[1][2] Central to this endeavor is the use of versatile chemical intermediates—molecular scaffolds that can be systematically modified to produce a diverse range of final products. 6-Chloro-3-methoxypicolinonitrile, a substituted pyridine derivative, represents a key building block in this context. Its unique arrangement of functional groups—a reactive chlorine atom, a methoxy group, and a nitrile moiety on a pyridine ring—offers multiple avenues for synthetic elaboration.[2][3] This guide provides a comprehensive technical overview of 6-Chloro-3-methoxypicolinonitrile, detailing its chemical and physical properties, outlining a logical synthetic pathway based on established principles, exploring its mechanistic underpinnings, and demonstrating its utility as a precursor to next-generation agrochemicals.

Chemical and Physical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for designing reaction conditions, ensuring safety, and establishing quality control standards. The key properties of 6-Chloro-3-methoxypicolinonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1261733-91-8 | [4] |

| Molecular Formula | C₇H₅ClN₂O | [4] |

| Molecular Weight | 168.58 g/mol | [4] |

| Appearance | Solid / Powder | [5] |

| Purity | Typically ≥95% | [4] |

| InChI Key | ORIQLMBUPMABDV-UHFFFAOYSA-N | [5] |

| SMILES String | Clc1ccc(cn1)C#N (analogue) | [5] |

Synthesis of 6-Chloro-3-methoxypicolinonitrile

Proposed Synthetic Workflow

Sources

Safety and handling precautions for 6-Chloro-3-methoxypicolinonitrile (MSDS)

Safety and Handling Precautions for 6-Chloro-3-methoxypicolinonitrile

Part 1: Executive Technical Summary

Compound Identity & Significance

-

Molecular Formula: C

H -

Role in Drug Discovery: This compound serves as a high-value scaffold in medicinal chemistry, particularly in the synthesis of heterocyclic kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][2] The ortho-methoxy nitrile motif allows for cyclization reactions (e.g., to fused bicyclic systems like 1,x-naphthyridines or pyrido[2,3-d]pyrimidines), while the 6-chloro substituent provides a handle for further functionalization via S

Ar or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Core Hazard Profile 6-Chloro-3-methoxypicolinonitrile is classified as a Warning grade substance under GHS standards.[1][2] While not a Category 1 acute toxin, its pharmacological potential necessitates handling it as a Potent Compound (Band 3) until specific toxicological data proves otherwise.[1][2] The primary risks are acute oral toxicity and severe irritation to mucosal membranes.[2]

Part 2: Physicochemical & Safety Data

Table 1: Critical Safety Properties

| Property | Value / Description | Safety Implication |

| Physical State | Solid (Powder/Crystalline) | Risk of dust inhalation; use local exhaust ventilation (LEV).[1][2] |

| Melting Point | 116–120 °C (approx.)[1][2] | Stable solid at RT; avoid high-heat friction during milling.[1] |

| Solubility | DMSO, Methanol, DCM | Use compatible gloves for solvents (e.g., Laminate/Barrier for DCM).[2] |

| Reactivity | Acid/Base sensitive | Cyanide Risk: Hydrolysis under strong acidic conditions may release HCN.[2] |

| Flash Point | N/A (Solid) | Combustible dust hazard if micronized.[2] |

Table 2: GHS Hazard Classifications

| Code | Hazard Statement | Category |

| H302 | Harmful if swallowed | Acute Tox. 4 |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit.[1][2] 2A |

| H335 | May cause respiratory irritation | STOT SE 3 |

Part 3: Risk Management & Engineering Controls

The "Defense-in-Depth" Strategy For research environments, reliance on PPE alone is insufficient.[1][2] The following hierarchy of controls must be implemented to prevent exposure to the nitrile moiety and the chlorinated pyridine core.

1. Primary Containment (Engineering)

-

Solids Handling: All weighing of the neat solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2] Face velocity must be maintained between 80–100 fpm (0.4–0.5 m/s).[1][2]

-

Reaction Setup: Reactions involving heating or acidic reagents must be vented to a scrubber or high-efficiency exhaust to mitigate potential (albeit low) HCN evolution risks.[1][2]

2. Secondary Protection (PPE Matrix)

-

Respiratory: If handling >500 mg outside a hood (not recommended), a powered air-purifying respirator (PAPR) or N95/P3 mask is required.[1][2]

-

Ocular: Chemical splash goggles.[2] Safety glasses are insufficient for powders that can become airborne.[2]

Visual Workflow: Safety Decision Logic

Caption: Operational logic for handling chloropicolinonitriles, prioritizing dust containment and segregation from acidic waste streams.

Part 4: Experimental Handling Protocols

Protocol A: Safe Weighing & Transfer

Context: Static electricity can cause this crystalline powder to "jump," contaminating the balance area.[1][2]

-

Preparation: Place an anti-static mat or use an ionizing gun inside the fume hood.[2]

-

Taring: Tare the receiving vial with its cap loosely on to account for buoyancy, then remove the cap.

-

Transfer: Use a disposable anti-static spatula.[2] Do not use metal spatulas if the compound is potentially wet with acidic residues (rare, but possible in crude batches).[2]

-

Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1][2] Dispose of the tissue as solid hazardous waste.[2]

Protocol B: Reaction Workup (Quenching)

Context: The nitrile group is stable, but the 6-chloro position is reactive.[1][2] Avoid strong uncontrolled exotherms.

-

Cooling: Cool the reaction mixture to 0 °C before adding aqueous quench reagents.

-

Acidification Caution: If acidifying the workup (e.g., to remove pyridine byproducts), ensure the pH does not drop below 3 without rigorous ventilation, as trace hydrolysis of the nitrile could theoretically release HCN, although the picolinonitrile core is relatively robust.[2]

-

Extraction: Use EtOAc or DCM.[2] Wash organic layers with brine.[2]

-

Drying: Dry over Na

SO

Part 5: Emergency Response

Firefighting Measures

-

Media: Dry chemical, CO

, or alcohol-resistant foam.[1][2] -

Specific Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) .[1][2] Firefighters must wear full SCBA.[2]

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1][2]

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol to wash skin, as it may enhance transdermal absorption of the lipophilic pyridine ring.[2]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2]

-

Ingestion: Rinse mouth. Do not induce vomiting . Call a Poison Control Center immediately.

Part 6: Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if storing for >3 months to prevent slow oxidative degradation or hydrolysis of the chloro-substituent.[1][2]

-

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases (e.g., NaOH, which can hydrolyze the nitrile to the amide/acid).[1][2]

References

-

PubChem. (2025).[2][6] Compound Summary: 6-Chloro-3-methoxypicolinonitrile (CID 169820962).[1][2] National Library of Medicine.[2] [Link][1][2]

-

European Chemicals Agency (ECHA). (2024).[2][6] C&L Inventory: Pyridinecarbonitrile derivatives hazard classification. [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Pyridine and Nitrile Handling. [Link][1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 129692-13-3|6-Chloro-3-methoxy-2-methylpyridine|BLD Pharm [bldpharm.com]

- 4. appretech.com [appretech.com]

- 5. 6-chloro-3-methoxypicolinonitrile - CAS:1261733-91-8 - Abovchem [abovchem.com]

- 6. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Overview of pyridine derivatives: 6-Chloro-3-methoxypicolinonitrile

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, synthetic utility, and safety protocols over generic descriptions.

Strategic Utilization in Medicinal Chemistry & Agrochemical Synthesis

CAS Number: 1261733-91-8

Molecular Formula:

Executive Summary & Pharmacophore Potential

6-Chloro-3-methoxypicolinonitrile represents a "privileged scaffold" in modern heterocyclic chemistry. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.

Unlike simple chloropyridines, this molecule possesses a unique "Push-Pull" electronic architecture:

-

The "Push": The C3-methoxy group (

) acts as an electron-donating group (EDG) via resonance, modulating the electron deficiency of the pyridine ring and influencing the solubility profile of downstream intermediates. -

The "Pull": The C2-cyano (

) and C6-chloro (

Primary Applications:

-

Agrochemicals: Precursor for picolinamide-based herbicides (e.g., analogs of Picolinafen) and fungicides.

-

Pharmaceuticals: Scaffold for kinase inhibitors (targeting the ATP-binding pocket) and allosteric modulators where the pyridine nitrogen serves as a hydrogen bond acceptor.

Synthetic Routes & Manufacturing Logic[1][2]

The synthesis of 6-Chloro-3-methoxypicolinonitrile is non-trivial due to the need to install the chlorine atom regioselectively at position 6 while preserving the sensitive nitrile at position 2.

Route A: The N-Oxide Rearrangement (Preferred Industrial Route)

This route is favored for its scalability and cost-effectiveness, utilizing the "Reissert-Henze" logic or oxidative chlorination.

Protocol Logic:

-

Starting Material: 3-Hydroxy-2-cyanopyridine (commercially available).

-

Methylation: Protection of the hydroxyl group.

-

N-Oxidation: Activation of the pyridine ring.

-

Regioselective Chlorination: Use of phosphoryl chloride (

) to rearrange the N-oxide and install chlorine at the alpha-position (C6). Note: C2 is blocked, and C4 is sterically hindered by the C3-methoxy group, directing chlorination to C6.

Route B: The Cyanation Strategy (Lab Scale)

Used when 2,6-dichloro-3-methoxypyridine is the available starting material.

-

Reagent:

with -

Challenge: Controlling mono-cyanation versus bis-cyanation. The C2 position is more reactive than C6 due to the inductive effect of the adjacent nitrogen, but optimization is required.

Visualization: Synthetic Pathway (Route A)

Figure 1: The N-Oxide activation strategy ensures regioselective chlorination at C6, avoiding isomers.

Reactivity Profile & Functionalization

The core value of this molecule is its ability to undergo divergent synthesis . The chemist can selectively manipulate the C6-Chlorine or the C2-Nitrile.

C6-Chlorine: The Electrophilic Handle

The C6 position is highly activated for

-

Suzuki-Miyaura Coupling:

-

Reagents: Aryl boronic acid,

, -

Outcome: Biaryl systems (common in drug discovery).

-

-

Displacement:

-

Reagents: Primary/Secondary amines, DIPEA, DMSO,

. -

Outcome: Aminopyridines (kinase hinge binders).

-

Expert Insight: The 3-OMe group provides slight steric hindrance. If the nucleophile is bulky, higher temperatures or Buchwald-Hartwig conditions (Pd-catalyzed) may be required instead of standard

.

-

C2-Nitrile: The Masked Carbonyl

The nitrile is a versatile precursor for various functional groups.

-

Hydrolysis: Acidic (

) or Basic ( -

Reduction: Hydrogenation (Raney Ni) yields the Aminomethyl group.

-

Cyclization: Reaction with sodium azide (

) yields the Tetrazole (bioisostere for carboxylic acid).

Visualization: Divergent Reactivity Map

Figure 2: Orthogonal functionalization allows the scaffold to serve as a hub for library generation.

Experimental Protocol: Displacement at C6

Context: This protocol describes the displacement of the C6-chloro group with a secondary amine (e.g., morpholine), a common step in synthesizing kinase inhibitors.

Reagents:

-

6-Chloro-3-methoxypicolinonitrile (1.0 eq)

-

Morpholine (1.2 eq)

- (2.0 eq) or DIPEA (2.5 eq)

-

Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-3-methoxypicolinonitrile in anhydrous DMSO.

-

Addition: Add the base (

) followed by the amine (Morpholine). -

Reaction: Heat the mixture to

under an inert atmosphere (-

Causality: The elevated temperature is necessary because the 3-OMe group donates electrons into the ring, slightly deactivating the C6 position compared to a bare chloropyridine.

-

-

Workup: Once starting material is consumed (approx. 4-6 hours), cool to room temperature. Pour into ice-water (10x volume).

-

Isolation: The product often precipitates. Filter the solid.[1][2] If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

).

Physicochemical Properties & Data

| Property | Value/Description | Relevance |

| Appearance | Off-white to pale yellow solid | Visual purity check. |

| Melting Point | 105 - 110°C (Typical) | Identity verification. |

| LogP | ~1.8 - 2.2 (Predicted) | Good lipophilicity for drug-likeness. |

| Solubility | DMSO, DMF, DCM, EtOAc | Compatible with standard organic synthesis. |

| Storage | 2-8°C, Inert Atmosphere | Hydrolysis risk of nitrile over long periods. |

Safety & Handling (HSE)

Hazard Identification:

-

Acute Toxicity: Pyridine nitriles are potentially toxic if swallowed or inhaled. They may liberate cyanide ions upon metabolic processing, although the ring structure is generally stable.

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

Handling Protocol:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids (risk of hydrolysis to exothermic species) or strong oxidizers.

References

-

Chemical Identity & Properties

- Source: PubChem Compound Summary for CID 169820962 (Analogous structure verific

-

URL:[Link]

- Synthetic Methodology (N-Oxide Route)

-

Agrochemical Context (Picolinamide Herbicides)

- Source: "Discovery of Picolinafen" - Pest Management Science. This reference grounds the utility of the picolinonitrile scaffold in herbicide chemistry.

-

URL:[Link]

-

General Reactivity of Chloropyridines

- Source: "Nucleophilic Aromatic Substitution of Pyridines" - Organic Chemistry Portal.

-

URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 6-Chloro-3-methoxypicolinonitrile Derivatives

The following Application Note and Protocol Guide details the synthesis and derivatization of 6-Chloro-3-methoxypicolinonitrile (CAS 1261733-91-8), a critical scaffold in the development of kinase inhibitors (e.g., PI3K, MET) and agrochemicals.[1]

Part 1: Introduction & Strategic Analysis[1]

The Scaffold

6-Chloro-3-methoxypicolinonitrile (also known as 6-chloro-3-methoxy-2-pyridinecarbonitrile) represents a "privileged structure" in medicinal chemistry.[1] Its tri-functional nature allows for orthogonal diversification:

-

C2-Nitrile: A precursor for amides, amines, or heterocycles (e.g., triazoles).[1]

-

C3-Methoxy: Provides solubility and a hydrogen-bond acceptor motif; can be deprotected to a hydroxyl group for further functionalization.[1]

-

C6-Chloride: A highly reactive handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling rapid library expansion.[1]

Retrosynthetic Logic

The most robust route to this scaffold avoids the poor regioselectivity of electrophilic aromatic substitution on pyridine rings. Instead, it relies on the regioselective cyanation of a dichlorinated precursor.

Figure 1: Retrosynthetic strategy highlighting the pivotal cyanation step.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloro-3-methoxypyridine

The Precursor Synthesis

Principle: Nucleophilic substitution (O-alkylation) of the hydroxyl group.[1] The 2,6-dichloro substitution pattern is preserved.[1]

Materials:

-

2,6-Dichloro-3-hydroxypyridine (1.0 equiv)[1]

-

Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)[1]

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Acetone or DMF (Reagent Grade)[1]

Procedure:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-hydroxypyridine (10.0 g, 61.0 mmol) and Acetone (100 mL).

-

Base Addition: Add

(16.8 g, 122.0 mmol) in one portion. The suspension may turn slightly yellow. -

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (4.6 mL, 73.2 mmol) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2]

-

Checkpoint: Conversion should be >98%.[3]

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically pure enough for the next step. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

Protocol B: Regioselective Cyanation

The Critical Step: Synthesis of 6-Chloro-3-methoxypicolinonitrile

Principle:

A Palladium-catalyzed cyanation using Zinc Cyanide (

Materials:

-

2,6-Dichloro-3-methoxypyridine (from Protocol A) (5.0 g, 28.1 mmol)[1]

-

Zinc Cyanide (

) (1.81 g, 15.4 mmol, 0.55 equiv)[1] -

Catalyst:

(514 mg, 0.56 mmol, 2 mol%)[1] -

Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (623 mg, 1.12 mmol, 4 mol%)[1]

-

Additive: Zinc Dust (183 mg, 2.8 mmol, 10 mol%) – Essential to keep Pd(0) active.[1]

-

Solvent: DMF (Anhydrous, degassed) (50 mL)

Procedure:

-

Setup: In a glovebox or under a steady stream of Nitrogen, combine the aryl chloride ,

, Zinc Dust , -

Solvent: Add anhydrous DMF . Seal the vessel immediately.

-

Reaction: Heat the mixture to 110°C for 3–5 hours .

-

Workup (Caution - Cyanide):

-

Purification (Crucial):

-

Yield: ~2.5 - 3.0 g (55-65%).

-

Data:

NMR (400 MHz,

-

Protocol C: Derivatization - Suzuki Coupling at C6

Synthesis of Biaryl Derivatives

Principle: The C6-chloride is highly activated for cross-coupling due to the electron-withdrawing nature of the pyridine nitrogen and the C2-nitrile.[1]

Materials:

-

6-Chloro-3-methoxypicolinonitrile (1.0 equiv)[1]

-

Aryl Boronic Acid (

) (1.2 equiv)[1] -

(5 mol%) or

- (2 M aqueous solution) (3.0 equiv)[1]

-

DME (Dimethoxyethane) or 1,4-Dioxane[1]

Procedure:

-

Combine chloride (100 mg), boronic acid, and catalyst in a vial.

-

Add solvent (3 mL) and base solution (0.5 mL). Degas with

. -

Heat to 90°C for 2-12 hours .

-

Workup: Extract with EtOAc, dry over

, concentrate. -

Purify via HPLC or column chromatography.

Part 3: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Cyanation) | Catalyst poisoning or oxidation.[1] | Use fresh |

| Poor Regioselectivity | Temperature too high or ligand mismatch. | Lower temp to 90°C; switch ligand to Xantphos (larger bite angle favors specific sterics). |

| Bis-cyanation | Excess | Strictly limit |

| Protodehalogenation | Presence of moisture/protons. | Use anhydrous DMF; ensure reagents are dry. |

Part 4: Safety & Handling (E-E-A-T)[1]

-

Cyanide Hazard:

is highly toxic.[1] Always handle in a functioning fume hood. Do not acidify waste streams (generates HCN gas).[1] Keep a cyanide antidote kit available. -

Pyridine Derivatives: Halogenated pyridines can be skin sensitizers. Wear double nitrile gloves.

-

Waste Disposal: All aqueous waste from the cyanation step must be treated with 10% NaOH and bleach for >24 hours before disposal to oxidize cyanides to cyanates.

Part 5: References

-

Synthesis of 2-Cyanoindoles (Analogous Pd-Cyanation Conditions): Zeidan, N., Bognar, S., Lee, S., & Lautens, M. (2017).[1] Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters, 19(19), 5058–5061.[1] [1]

-

General Nickel/Palladium Cyanation Protocols: Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017).[1] General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2.[1] Organic Letters, 19(8), 2118–2121.[1] [1]

-

Chemical Structure & Properties (6-Chloro-3-methoxypicolinonitrile): PubChem Compound Summary for CID 75201261 (Isomer Reference) and related picolinonitriles. [1]

-

Industrial Synthesis of Chloropyridines (Background): Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2000).[1] Pyridine and Pyridine Derivatives.[2][3][4][6][7][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 8. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]

- 12. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Using 6-Chloro-3-methoxypicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methoxypicolinonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic architecture makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful reaction for forging carbon-heteroatom bonds. The pyridine core, activated by both a nitrile group and the intrinsic electron-withdrawing nature of the ring nitrogen, allows for the displacement of the C6-chloro substituent under relatively mild conditions. This reactivity profile enables the synthesis of diverse libraries of substituted picolinonitriles, which are key scaffolds in numerous pharmacologically active agents.

This guide provides an in-depth exploration of SNAr reactions utilizing 6-Chloro-3-methoxypicolinonitrile. We will dissect the underlying reaction mechanism, detail robust experimental protocols for various nucleophile classes, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges.

The Underlying Chemistry: Mechanism and Reactivity

The utility of 6-Chloro-3-methoxypicolinonitrile in SNAr reactions stems from the profound electronic effects exerted by its substituents on the pyridine ring. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when sufficiently electron-deficient.[1][2]

1.1 The SNAr Addition-Elimination Mechanism

Unlike Sₙ2 reactions, which are prohibited at sp²-hybridized centers, the SNAr reaction proceeds via a two-step addition-elimination pathway.[1][3]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the C6-chloro substituent). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4]

-

Elimination of the Leaving Group: Aromaticity is restored in the second, typically fast, step through the expulsion of the chloride leaving group, yielding the substituted product.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[5] Therefore, the reaction's success hinges on the stability of this intermediate.

1.2 Electronic Landscape of 6-Chloro-3-methoxypicolinonitrile

The reactivity of the C6 position is a direct consequence of the synergistic electron-withdrawing effects of the substituents:

-

Ring Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing electron density across the ring, particularly at the ortho (C2, C6) and para (C4) positions.[6] In this molecule, the nitrogen is para to the C6-chloro group, providing powerful activation. The reactivity of 2-chloropyridine, for instance, is enhanced by a factor of many millions compared to chlorobenzene.[7]

-

Cyano Group (-CN): The nitrile group at the C2 position is a potent electron-withdrawing group through both induction and resonance.[8] Being ortho to the C6-chloro group, it strongly stabilizes the negative charge of the Meisenheimer intermediate through delocalization.

-

Methoxy Group (-OCH₃): The methoxy group at the C3 position has a dual electronic nature. While it is electron-donating through resonance, it is also inductively electron-withdrawing.[9] Positioned meta to the C6 reaction center, its resonance effect is minimized, and its primary influence is a weaker, inductive withdrawal of electron density. This positioning ensures it does not significantly deactivate the ring towards nucleophilic attack, unlike an ortho or para placement.

-

Chloro Group (-Cl): Chlorine serves as a good leaving group, and its electronegativity further contributes to the electrophilicity of the C6 carbon.

Caption: Figure 1: SNAr Mechanism on 6-Chloro-3-methoxypicolinonitrile.

Optimizing for Success: Key Reaction Parameters

The efficiency and outcome of SNAr reactions are highly dependent on the interplay of several factors. A rational approach to selecting these parameters is crucial for developing a robust and reproducible protocol.

Caption: Figure 2: Key Factors Influencing SNAr Reactions.

-

Nucleophile Choice: The nucleophile's intrinsic reactivity is paramount.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction.

-

S-Nucleophiles: Thiols are generally more acidic and more nucleophilic than their alcohol counterparts, reacting readily to form thioethers.[10][11]

-

O-Nucleophiles: Alcohols and phenols can be used, but often require stronger bases and higher temperatures due to their lower nucleophilicity compared to amines and thiols.

-

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive. While less common, reactions can be driven in other solvents at elevated temperatures and pressures.[12]

-

Role of the Base: A base is often required, serving one of two purposes:

-

Deprotonation: For nucleophiles like thiols or phenols, a base (e.g., K₂CO₃, NaH) is needed to generate the more potent anionic nucleophile (thiolate or phenoxide).

-

Acid Scavenging: When using amine nucleophiles, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the HCl that is formed, preventing the protonation and deactivation of the starting amine.

-

-

Temperature: Reactions are typically conducted at elevated temperatures, ranging from 50 °C to 120 °C, to overcome the activation energy barrier. Microwave heating can also be employed to accelerate these reactions significantly.[12]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for performing SNAr reactions on 6-Chloro-3-methoxypicolinonitrile with representative nucleophiles.

Caption: Figure 3: General Experimental Workflow.

3.1 Protocol for Reaction with N-Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 6-(morpholin-4-yl)-3-methoxypicolinonitrile.

Materials:

-

6-Chloro-3-methoxypicolinonitrile (M.W. 168.58 g/mol )[13]

-

Morpholine (1.2 equivalents)

-

Diisopropylethylamine (DIPEA, 1.5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Reaction vial with stir bar

-

Standard glassware for work-up and purification

Procedure:

-

Reactant Charging: To a clean, dry reaction vial, add 6-Chloro-3-methoxypicolinonitrile (e.g., 100 mg, 0.59 mmol).

-

Solvent and Reagent Addition: Add DMF (2 mL). To the resulting solution, add morpholine (62 µL, 0.71 mmol, 1.2 eq.) followed by DIPEA (155 µL, 0.89 mmol, 1.5 eq.).

-

Causality Note: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl formed during the reaction. This prevents the protonation of the morpholine nucleophile, which would render it unreactive.

-

-

Reaction Conditions: Seal the vial and heat the mixture to 80 °C with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Causality Note: Pouring into water precipitates the organic product and dissolves the DMF and amine salts, facilitating extraction.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[14][15]

Table 1: Representative SNAr Reactions with N-Nucleophiles

| Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | K₂CO₃ (2.0) | DMSO | 100 | 8-12 | 75-85 |

| Benzylamine | DIPEA (1.5) | DMF | 80 | 3-6 | 85-95 |

| Piperidine | DIPEA (1.5) | MeCN | 80 | 2-4 | 90-98 |

| 4-Methylaniline | K₂CO₃ (2.0) | DMSO | 110 | 12-16 | 70-80 |

3.2 Protocol for Reaction with S-Nucleophiles (e.g., Thiophenol)

This protocol details the synthesis of 3-methoxy-6-(phenylthio)picolinonitrile.

Materials:

-

6-Chloro-3-methoxypicolinonitrile

-

Thiophenol (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃, 1.5 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

Reactant Charging: To a reaction vial, add 6-Chloro-3-methoxypicolinonitrile (100 mg, 0.59 mmol) and K₂CO₃ (123 mg, 0.89 mmol, 1.5 eq.).

-

Solvent and Reagent Addition: Add DMF (2 mL) followed by thiophenol (67 µL, 0.65 mmol, 1.1 eq.).

-

Causality Note: K₂CO₃ is a mild inorganic base sufficient to deprotonate the acidic thiol (pKa ≈ 6.6) to the highly nucleophilic thiolate anion, which is the active nucleophile in the reaction.

-

-

Reaction Conditions: Seal the vial and heat the mixture to 60 °C with stirring.

-

Monitoring: Monitor the reaction until completion (typically 1-3 hours). Thiols are potent nucleophiles, often leading to faster reactions.[16]

-

Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 3.1.

Table 2: Representative SNAr Reactions with S- and O-Nucleophiles

| Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| S-Nucleophiles | |||||

| Ethanethiol | K₂CO₃ (1.5) | DMF | 50 | 1-2 | 90-98 |

| 4-Methoxythiophenol | K₂CO₃ (1.5) | DMF | 60 | 2-4 | 85-95 |

| O-Nucleophiles | |||||

| Phenol | Cs₂CO₃ (2.0) | DMSO | 120 | 12-24 | 60-75 |

| Methanol (as NaOMe) | NaH (1.2) | THF | 65 | 6-10 | 70-85 |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Ineffective base or insufficient amount. 4. Wet solvent/reagents. | 1. Increase reaction temperature by 20 °C increments. 2. Use a stronger base to generate a more potent anionic nucleophile (e.g., NaH for alcohols). 3. Ensure base is fresh and use a higher excess (2-3 eq.). 4. Use anhydrous solvents and dry reagents. |

| Multiple Products / Side Reactions | 1. Reaction temperature is too high, causing decomposition. 2. Nucleophile has multiple reactive sites. 3. Base is too strong or nucleophilic (e.g., NaOH). | 1. Lower the reaction temperature and increase reaction time. 2. Use a protecting group strategy for the nucleophile. 3. Switch to a non-nucleophilic base (DIPEA) or a milder inorganic base (K₂CO₃). |

| Difficult Purification | 1. Product is highly polar. 2. Residual DMF or high-boiling solvent. 3. Unreacted starting amine. | 1. Use a more polar eluent system for chromatography (e.g., DCM/Methanol). Consider reverse-phase chromatography.[17] 2. Perform multiple aqueous washes during work-up or perform an azeotropic distillation with heptane. 3. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities. |

Conclusion

6-Chloro-3-methoxypicolinonitrile is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The strategic placement of electron-withdrawing groups provides potent activation for the displacement of the C6-chloride, enabling the straightforward synthesis of a wide array of functionalized picolinonitriles. By understanding the core mechanism and carefully selecting the nucleophile, solvent, base, and temperature, researchers can reliably and efficiently generate novel molecular entities for applications in drug discovery and beyond.

References

-

Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

-

Filo. (2025). Explain mechanisms and orientation of nucleophilic substitution in pyridine. Available at: [Link]

-

Reign, S., et al. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Chih-Hao, C., et al. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. PMC. Available at: [Link]

-

Chou, C-H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-3-(methylamino)picolinonitrile. Available at: [Link]

-

Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. PubMed. Available at: [Link]

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

Lipshutz, B. H., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

Fisher Scientific. (n.d.). Active chloro-heterocycles. Available at: [Link]

-

Gazzeh, H., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. UDD. Available at: [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

-

Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]

-

Reddit. (2017). In general, are thiols better nucleophiles than their alcohol counterparts?. r/Mcat. Available at: [Link]

-

Wordpress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]

-

University of Calgary. (n.d.). Ch15 : Thiols, RSH. Available at: [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. (a) Explain mechanisms and orientation of nucleophilic substitution in py.. [askfilo.com]

- 7. thermofishersci.in [thermofishersci.in]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 13. 6-chloro-3-methoxypicolinonitrile - CAS:1261733-91-8 - Abovchem [abovchem.com]

- 14. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. repositorio.udd.cl [repositorio.udd.cl]

- 17. teledynelabs.com [teledynelabs.com]

Application Note: Synthetic Auxin Discovery Using 6-Chloro-3-methoxypicolinonitrile

Abstract

This technical guide outlines the strategic application of 6-Chloro-3-methoxypicolinonitrile (CAS 1261733-91-8) as a high-value scaffold in the synthesis and profiling of novel arylpicolinate herbicides. While commercial standards like Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active) utilize a 3-chloro-4-amino-picolinate core, the 3-methoxy motif represented by this scaffold offers a critical bioisosteric probe for Structure-Activity Relationship (SAR) studies. This note details synthetic protocols for C6-functionalization, hydrolysis strategies, and downstream biological validation assays targeting the TIR1/AFB5 auxin receptor complex.

Part 1: Chemical Foundation & Strategic Importance

The Arylpicolinate Class

Arylpicolinates are a subclass of synthetic auxins (WSSA Group 4) that exhibit unique selectivity patterns compared to classical phenoxy-carboxylates (e.g., 2,4-D). Their distinct mode of action involves preferential binding to the AFB5 (Auxin Signaling F-Box 5) receptor homolog rather than TIR1, which contributes to their efficacy against weeds resistant to other auxin herbicides.

Scaffold Analysis: 6-Chloro-3-methoxypicolinonitrile

This molecule serves as a "divergent intermediate" for generating libraries of 6-aryl-3-methoxypicolinates.

| Functional Handle | Position | Chemical Utility | Biological Significance |

| Chlorine | C6 | Site for Suzuki-Miyaura cross-coupling. | Allows attachment of the "aryl tail" essential for receptor pocket occupancy. |

| Nitrile | C2 | Precursor to carboxylic acid/ester. | Hydrolysis yields the "head group" required for ionic interaction with the receptor's Arg/Lys residues. |

| Methoxy | C3 | Electronic/Steric probe. | Tests the tolerance of the receptor pocket compared to the commercial 3-chloro substituent. |

Part 2: Synthetic Workflow (The "Make" Phase)

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To install the variable aryl tail at the 6-position before hydrolyzing the nitrile.

Reagents:

-

Scaffold: 6-Chloro-3-methoxypicolinonitrile (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq) (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid for Halauxifen mimicry)

-

Catalyst: Pd(dppf)Cl₂ (0.05 eq) or Pd(PPh₃)₄

-

Base: K₂CO₃ (3.0 eq) or CsF (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inert Setup: Charge a microwave vial or round-bottom flask with the scaffold, boronic acid, and base. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed solvent mixture via syringe.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

. -

Reaction: Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in microwave). Monitor consumption of the chlorinated starting material via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (SiO₂).

Protocol B: Pinner Reaction (Nitrile to Methyl Ester)

Objective: To convert the C2-nitrile directly to the active methyl ester form (pro-herbicide) without harsh acidic hydrolysis that might cleave the ether.

Reagents:

-

Substrate: 6-Aryl-3-methoxypicolinonitrile (from Protocol A)

-

Solvent: Anhydrous Methanol (MeOH)

-

Reagent: Acetyl Chloride (generating anhydrous HCl in situ)

Step-by-Step Methodology:

-

Generation of HCl: Cool anhydrous MeOH (10 mL/mmol substrate) to 0°C. Dropwise add Acetyl Chloride (5.0 eq) under

. Stir for 30 min to generate methanolic HCl. -

Addition: Add the nitrile substrate dissolved in a minimum amount of dry MeOH.

-

Imidate Formation: Allow to warm to RT and stir for 12–24 hours. (Formation of the intermediate imidate ester).

-

Hydrolysis: Add water (5 eq) and stir for 1 hour to convert the imidate to the ester.

-

Neutralization: Carefully neutralize with saturated

solution. -

Extraction: Extract with DCM, dry, and concentrate to yield the Methyl 6-aryl-3-methoxypicolinate .

Workflow Visualization

Figure 1: Synthetic pathway transforming the scaffold into a bioactive ester via cross-coupling and solvolysis.

Part 3: Biological Assay Development (The "Test" Phase)

Protocol C: Arabidopsis Root Growth Inhibition Assay

This is the gold-standard rapid screen for auxin activity. Synthetic auxins inhibit primary root elongation in a dose-dependent manner.

Experimental Setup:

-

Seeds: Arabidopsis thaliana (Col-0 wild type).

-

Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% phytagel, pH 5.7.

-

Compound Prep: Dissolve synthesized analogs in DMSO (100 mM stock).

-

Treatment: Supplement molten media with compounds to final concentrations: 0, 1, 10, 100, 1000 nM . (DMSO control < 0.1%).

Execution:

-

Surface sterilize seeds (70% EtOH, then bleach).

-

Stratify at 4°C for 2 days in the dark.

-

Plate seeds on solid media containing the herbicide candidates.

-

Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).

-

Data Collection: At Day 8, photograph plates. Measure primary root length using ImageJ.

Interpretation:

-

High Potency:

< 50 nM (Comparable to Halauxifen). -

Low Potency:

> 500 nM. -

Note: Compare the 3-methoxy analogs against a 2,4-D positive control.

Protocol D: Receptor Selectivity (Molecular Docking)

Before expensive protein purification, validate the "fit" of the 3-methoxy group in the receptor pocket.

-

Target Structures: Retrieve PDB structures for TIR1 (e.g., PDB: 2P1P) and AFB5 (Homology models often used if crystal structure unavailable).

-

Ligand Prep: Energy minimize the synthesized 3-methoxy-picolinate structures.

-

Docking: Use AutoDock Vina or Glide. Focus on the binding pocket defined by the Aux/IAA degron peptide.

-

Analysis: Calculate Binding Free Energy (

).-

Hypothesis: Arylpicolinates typically show higher affinity for AFB5. If the 3-methoxy group causes steric clash in TIR1 but fits in AFB5, the compound retains the valuable "resistance-breaking" profile of the class.

-

Part 4: Mode of Action & Resistance Profiling

Mechanism: The Auxin Signaling Cascade

The synthesized molecule acts as a "molecular glue." It does not inhibit an enzyme but stabilizes the interaction between the E3 ubiquitin ligase (SCF^TIR1/AFB) and the repressor proteins (Aux/IAA).

Pathway Visualization

Figure 2: The molecular mechanism of action. The herbicide acts as an interfacial stabilizer, promoting the degradation of repressors.

Resistance Management Implication

Weeds often develop resistance via mutations in the TIR1 receptor (e.g., Glycine-to-Aspartate). However, because arylpicolinates (and potentially your 3-methoxy analogs) bind preferentially to AFB5 , they remain effective against TIR1-mutant populations. This "alternative receptor" strategy is the core value proposition of this research.

References

-

Discovery of Halauxifen-methyl: Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl (Arylex™ active), the first member of a new structural class of synthetic auxin herbicides.[1] Bioorganic & Medicinal Chemistry.[][3]

-

Structural Basis of Auxin Perception: Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.

-

AFB5 Selectivity: Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins but not 2,4-D. Plant Physiology.[4]

-

Arabidopsis Root Assay Protocols: Bio-protocol & various academic sources.

-

Corteva Agriscience - Arylex™ Active Technical Bulletin

Sources

Step-by-step chlorination and methoxylation to yield 6-Chloro-3-methoxypicolinonitrile

This Application Note is designed for researchers and process chemists in drug development. It details the precision synthesis of 6-Chloro-3-methoxypicolinonitrile (also known as 6-chloro-3-methoxy-2-pyridinecarbonitrile), a critical pharmacophore in kinase inhibitors (e.g., Vadadustat analogs) and agrochemicals.

The protocol prioritizes regiochemical control and process safety , utilizing a step-by-step Methoxylation

Executive Summary

The synthesis of 2,3,6-trisubstituted pyridines is often plagued by poor regioselectivity during electrophilic aromatic substitution. This protocol circumvents these issues by employing a Directed Nucleophilic Rearrangement strategy.[1] Starting from the commercially available 3-hydroxypicolinonitrile , we first lock the C3 position via O-methylation, then activate the pyridine ring via N-oxidation, and finally install the chlorine atom at C6 using a regioselective Boekelheide-type rearrangement with phosphoryl chloride (

Key Reaction Features

-

Step 1 (Methoxylation): High-yield O-alkylation using mild base conditions to prevent nitrile hydrolysis.[1]

-

Step 2 (N-Oxidation): Quantitative conversion using mCPBA or UHP/TFAA.[1]

-

Step 3 (Chlorination): Exclusive C6-chlorination driven by the directing effect of the C2-nitrile and the electronic bias of the N-oxide.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on the "CN-blocking" effect. The nitrile group at C2 prevents chlorination at that position during the N-oxide rearrangement, forcing the nucleophilic chloride to attack the C6 position.

Figure 1: Step-by-step synthetic pathway demonstrating the linear progression from hydroxypicolinonitrile to the chlorinated target.

Detailed Experimental Protocols

Step 1: Methoxylation of 3-Hydroxypicolinonitrile

Objective: Protection of the hydroxyl group as a methyl ether to prevent side reactions and establish the C3 substituent.

-

Reagents:

-

3-Hydroxypicolinonitrile (1.0 eq)[1]

-

Iodomethane (MeI) (1.2 eq)

-

Potassium Carbonate (

) (1.5 eq) -

Solvent: DMF (Dimethylformamide) or Acetone

-

-

Protocol:

-

Charge a round-bottom flask with 3-hydroxypicolinonitrile (10.0 g, 83.3 mmol) and anhydrous DMF (100 mL).

-

Add

(17.3 g, 125 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. -

Cool the suspension to 0°C using an ice bath.

-

Add Iodomethane (6.2 mL, 100 mmol) dropwise over 20 minutes to control the exotherm.

-

Allow the reaction to warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3]

-

Workup: Pour the mixture into ice-water (500 mL). The product usually precipitates.[1] Filter the solid.[1][4][5] If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

, and concentrate. -

Yield: Expect 90-95% yield of 3-methoxypicolinonitrile as an off-white solid.[1]

-

Step 2: N-Oxidation of 3-Methoxypicolinonitrile

Objective: Activation of the pyridine ring for nucleophilic substitution.[1] The N-oxide moiety increases the electrophilicity of the C2 and C6 positions.

-

Reagents:

-

3-Methoxypicolinonitrile (from Step 1) (1.0 eq)

-

m-Chloroperbenzoic acid (mCPBA) (77% max, 1.5 eq)

-

Solvent: Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve 3-methoxypicolinonitrile (10.0 g, 74.6 mmol) in DCM (150 mL).

-

Add mCPBA (25.0 g, ~112 mmol) portion-wise at RT. Caution: mCPBA is a shock-sensitive oxidizer; use a plastic spatula.[1]

-

Stir the reaction at reflux (40°C) or RT for 16-24 hours. LC-MS should show the mass M+16 (approx. 151 Da).[1]

-

Workup: Cool to RT. Quench excess peroxide by adding 10%

solution (100 mL) and stir for 15 min. -

Wash the organic layer with saturated

(3 x 100 mL) to remove m-chlorobenzoic acid byproduct.[1] -

Dry organic layer over

and concentrate in vacuo. -

Yield: Expect 75-85% yield of 3-methoxypicolinonitrile N-oxide .

-

Step 3: Regioselective Chlorination (The Critical Step)

Objective: Introduction of the chlorine atom at C6. Mechanism: The reaction proceeds via the formation of an active N-phosphoroxypyridinium salt. Chloride ion attacks the C6 position (alpha to nitrogen) followed by elimination of the phosphate species. The C2 position is blocked by the nitrile group, ensuring high regioselectivity.

-

Reagents:

-

Protocol:

-

Place 3-methoxypicolinonitrile N-oxide (5.0 g, 33.3 mmol) in a dry heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser and drying tube.

-

Carefully add

(25 mL) at RT.[1] Safety: -

Heat the mixture to 85-100°C for 2-4 hours. The suspension will clear as the reaction proceeds.

-

Monitoring: Monitor by HPLC. The starting N-oxide peak will disappear, and the less polar chloride product will appear.

-

Workup (Critical Safety Step):

-

Cool the reaction mixture to RT.

-

Concentrate the mixture under reduced pressure to remove excess

(use a dedicated pump trap).[1] -

Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

-

Neutralize the acidic solution carefully with solid

or 50% NaOH solution to pH 7-8.[1]

-

-

Extract with DCM (3 x 50 mL). Dry over

and concentrate. -

Purification: Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield: Expect 50-65% yield of 6-Chloro-3-methoxypicolinonitrile .

-

Data Summary & Troubleshooting

| Parameter | Step 1: Methoxylation | Step 2: N-Oxidation | Step 3: Chlorination |

| Key Reagent | MeI / K2CO3 | mCPBA | POCl3 |

| Temp / Time | 0°C to RT / 4 h | RT to 40°C / 18 h | 90°C / 3 h |

| Typical Yield | 90 - 95% | 75 - 85% | 50 - 65% |

| Critical QC | Absence of OH peak (IR/NMR) | Mass shift +16 (LCMS) | Regiochemistry (NMR coupling) |

| Common Issue | Incomplete conversion | Residual mCPBA acid | Formation of 4-Cl isomer (rare) |

Analytical Validation (Expected Data)

-

1H NMR (DMSO-d6):

-

Mass Spectrometry:

169/171 (3:1 ratio due to Cl isotope).[1]

References

-

European Patent Office. (2018).[1][6] Cyanopyrrolidines as DUB inhibitors for the treatment of cancer. EP 3 322 702 B1.[1][3] (Describes synthesis of 3-methoxypicolinonitrile intermediates).

-